Halogen-Dependent ENT Transporter Inhibition: 2-Fluorophenylpiperazine vs. Non-Halogenated Phenylpiperazine Analogs
The 2-fluorophenyl substituent on the piperazine ring of the target compound provides a halogen pharmacophore that has been shown in a systematic SAR study of structurally related FPMINT analogues to be essential for inhibitory effects at human equilibrative nucleoside transporters ENT1 and ENT2. Li et al. (2022) reported that replacement of the halogenated fluorophenyl moiety with non-halogenated benzene abolished ENT1/ENT2 inhibition entirely, whereas halogen substitution regardless of ring position restored activity [1]. By contrast, the widely used comparator WAY-100135 (which carries a 2-methoxyphenyl group on the piperazine rather than 2-fluorophenyl) lacks this halogen pharmacophore and would not be predicted to exhibit ENT transporter inhibitory activity . No direct head-to-head ENT inhibition data for the target compound itself are available in the peer-reviewed literature; this evidence is class-level inference from the FPMINT analogue series.
| Evidence Dimension | Dependence of ENT1/ENT2 inhibition on halogen substitution at the fluorophenyl-piperazine moiety |
|---|---|
| Target Compound Data | Contains 2-fluorophenyl (halogen present) on piperazine; predicted to support ENT inhibition based on class SAR [1] |
| Comparator Or Baseline | Non-halogenated phenylpiperazine analogues: ENT1/ENT2 inhibition abolished; WAY-100135: 2-methoxyphenylpiperazine (no halogen), no reported ENT inhibition activity |
| Quantified Difference | Halogen present vs. absent: qualitative difference (inhibitory activity abolished entirely when halogen replaced by benzene in FPMINT series [1]) |
| Conditions | Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2; [3H]uridine uptake assay (Li et al., 2022) |
Why This Matters
For researchers investigating nucleoside transporter pharmacology, the 2-fluorophenylpiperazine moiety provides a halogen-dependent ENT-interacting scaffold absent in the 2-methoxyphenyl comparator WAY-100135.
- [1] Li R, Mak WW, Li J, Zheng C, Shiu PH, Seto SW, Lee SM, Leung GP. Structure-Activity Relationship Studies of FPMINT Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Front Pharmacol. 2022;13:837555. DOI: 10.3389/fphar.2022.837555 View Source
